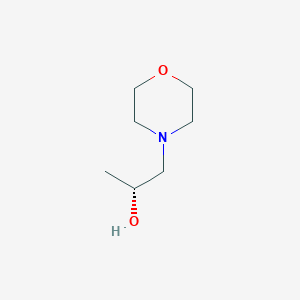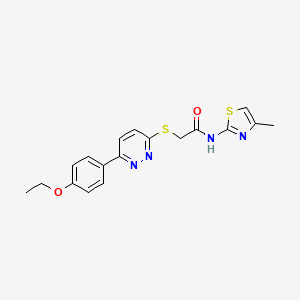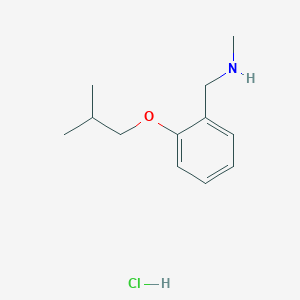![molecular formula C17H17ClN6O2 B2490972 3-(3-Chloro-4-methylphenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 887223-40-7](/img/structure/B2490972.png)
3-(3-Chloro-4-methylphenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest belongs to the class of triazolopyrimidines, a group known for their diverse biological activities and potential in medicinal chemistry. These compounds have been extensively studied for their fungicidal, insecticidal, and antibacterial properties, as well as for their roles in various organic reactions.
Synthesis Analysis
The synthesis of triazolopyrimidines typically involves multi-step sequences starting from suitable precursors such as chloropyridines or pyrazoles. For example, a series of triazolopyrimidines have been synthesized via a sequence using 2-chloro-5-(chloromethyl)-pyridine, reacting with primary aliphatic amines, hydrazine, and hydrazide to obtain cyclization products. These products are then confirmed through spectroscopic methods like NMR, IR, MS, and sometimes X-ray diffraction (Chen & Shi, 2008).
Molecular Structure Analysis
Structural characterization of triazolopyrimidines is crucial for understanding their chemical behavior and biological activity. Techniques such as X-ray diffraction and various forms of NMR spectroscopy are commonly employed. For instance, the structure of ethyl 2-(4-vinylbenzyl)-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(4-vinylphenyl)propanoate was elucidated using X-ray single crystal diffraction and compared with DFT calculations (Lahmidi et al., 2019).
Chemical Reactions and Properties
Triazolopyrimidines undergo various chemical reactions, including cyclocondensation, alkylation, and reactions with active methylene compounds, leading to a wide range of derivatives with potential biological activities. These reactions are influenced by the nature of substituents and the reaction conditions (Farghaly, 2008).
Scientific Research Applications
Potential Antiasthma Applications
Triazolopyrimidines have been investigated for their potential as antiasthma agents. A study demonstrated the synthesis of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, which showed activity as mediator release inhibitors in the human basophil histamine release assay. These compounds were synthesized through a series of reactions starting from arylamidines, leading to pyrimidinones, and eventually to triazolo[1,5-c]pyrimidines after cyclization. The research identified several compounds with promising activity, chosen for further pharmacological evaluation (Medwid et al., 1990).
Antimicrobial Activity
Another study focused on the synthesis of a novel derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring. The compound exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. This study highlights the potential of triazolopyrimidine derivatives in developing new antimicrobial agents (Lahmidi et al., 2019).
Anticancer Properties
Triazolopyrimidines have also been explored for their anticancer properties. Research on a series of triazolopyrimidines revealed their unique mechanism of inhibiting tubulin polymerization, distinguishing them from other microtubule-active compounds. These compounds showed potential in overcoming resistance attributed to multidrug resistance transporter proteins and exhibited significant tumor growth inhibition in various in vivo models (Zhang et al., 2007).
properties
IUPAC Name |
3-(3-chloro-4-methylphenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O2/c1-11-4-5-12(8-13(11)18)24-16-15(20-21-24)17(26)23(10-19-16)9-14(25)22-6-2-3-7-22/h4-5,8,10H,2-3,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVTUDVHFNQZGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)N4CCCC4)N=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-4-methylphenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(Cyanomethyl)-N-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2490893.png)
![4-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidin-2-one hydrochloride](/img/structure/B2490894.png)
![N-[(1-Aminocyclohexyl)methyl]-3-cyclopentyl-5-methyl-1,2-oxazole-4-carboxamide;hydrochloride](/img/structure/B2490895.png)


![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2490903.png)
![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2490904.png)

![N-[cyano(2-methylphenyl)methyl]-2-(pyridin-3-yl)acetamide](/img/structure/B2490907.png)


![N-(3-methyl-1H-pyrazol-5-yl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2490912.png)